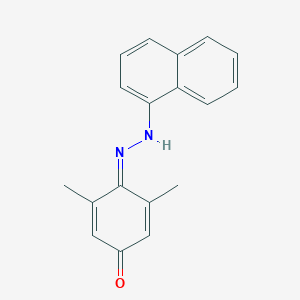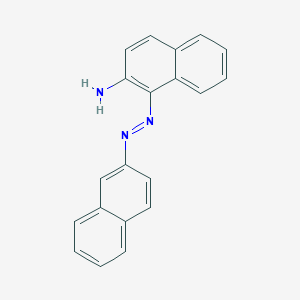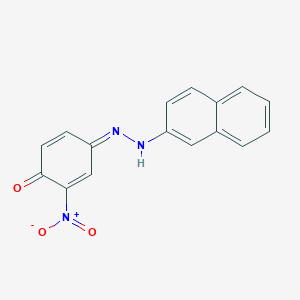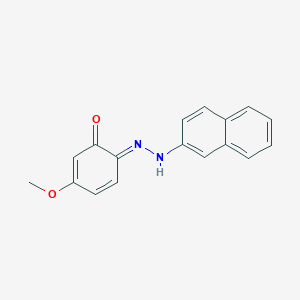
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, also known as BPPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white to yellow crystalline powder that is soluble in organic solvents and is commonly used as a starting material for the synthesis of other pyrazole derivatives.
Mécanisme D'action
The exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of reactive oxygen species (ROS). 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to exhibit anti-inflammatory and analgesic activities in animal models. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high purity. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities. However, there are also some limitations to the use of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood, which can hinder the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
Orientations Futures
There are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the structure-activity relationship (SAR) of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives to identify more potent and selective compounds with potential pharmacological activities. Another direction is to explore the potential applications of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in other fields such as material science and organic synthesis. Moreover, the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs for the treatment of various diseases such as cancer and inflammation is another promising direction for future research.
Conclusion
In conclusion, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, including the investigation of its SAR, potential applications in other fields, and the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
Méthodes De Synthèse
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. The reaction takes place under reflux conditions in ethanol and yields 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile as the major product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. It has also been reported to possess antitumor activity against various cancer cell lines. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities.
Propriétés
Formule moléculaire |
C17H11N3O |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-benzoyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)17(21)13-7-3-1-4-8-13/h1-10,12H |
Clé InChI |
JGZYKDNXVAAIMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



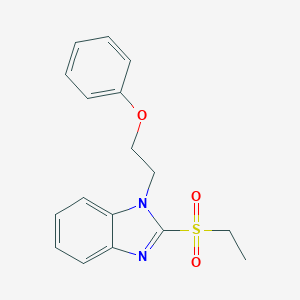
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

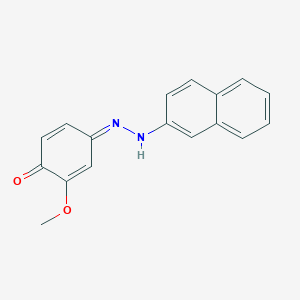

![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
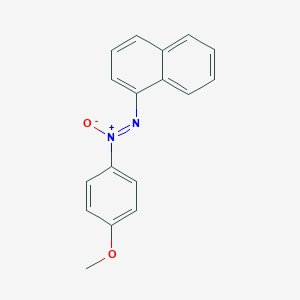
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
